molecular formula C20H15ClF2N4O3 B4969612 5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-8-nitroquinoline

5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-8-nitroquinoline

Cat. No.: B4969612
M. Wt: 432.8 g/mol
InChI Key: KTPSIWYLPUQKMQ-UHFFFAOYSA-N
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Description

5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-8-nitroquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a nitro group and a piperazine ring attached to a chlorodifluorobenzoyl moiety.

Properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF2N4O3/c21-14-11-16(23)15(22)10-13(14)20(28)26-8-6-25(7-9-26)17-3-4-18(27(29)30)19-12(17)2-1-5-24-19/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPSIWYLPUQKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-])C(=O)C4=CC(=C(C=C4Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-8-nitroquinoline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Preparation of 2-chloro-4,5-difluorobenzoic acid: This can be synthesized by halogenation of benzoic acid derivatives.

    Formation of the piperazine derivative: The 2-chloro-4,5-difluorobenzoic acid is reacted with piperazine to form the piperazinyl derivative.

    Coupling with 8-nitroquinoline: The piperazinyl derivative is then coupled with 8-nitroquinoline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-8-nitroquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chlorine atom in the chlorodifluorobenzoyl moiety can be substituted with other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Coupling Reactions: Catalysts like palladium or copper are often employed.

Major Products

    Reduction of the nitro group: Results in the formation of an amino derivative.

    Substitution of the chlorine atom: Leads to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-8-nitroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-8-nitroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline
  • **4-{5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine

Uniqueness

Compared to similar compounds, 5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-8-nitroquinoline stands out due to its specific substitution pattern on the quinoline core and the presence of both nitro and chlorodifluorobenzoyl groups

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